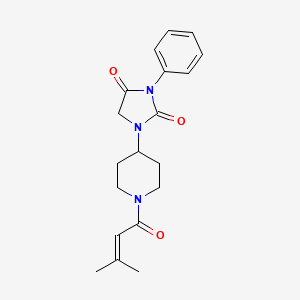
1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" is a complex organic molecule that likely possesses a range of biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related imidazolidine-2,4-dione derivatives typically involves cyclization reactions and can be achieved with high yields. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding 70-96% . Similarly, substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones are prepared from phenyl isocyanates and amino propanenitriles, followed by hydrolysis and rearrangement reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives is often confirmed using X-ray diffraction studies. For example, the structure of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was confirmed by XRD and compared with DFT/B3LYP/6-31G(d,p) optimized structures . The molecular geometry and electronic structure of 1-methyl-5,5-diphenylimidazolidine-2,4-dione were also examined using computational modeling, revealing insights into the structure-activity relationship . These techniques could be applied to determine the precise structure of "1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione".
Chemical Reactions Analysis
Imidazolidine-2,4-diones can undergo various chemical reactions. For instance, reactions with Grignard reagents lead to 1,2-addition products, indicating that these compounds do not behave like normal unsaturated carbonyl compounds . The synthesis of piperidine-4-spiro-5'-imidazolidine-2',4'-diones from methyl substituted 2-phenyl-4-hydroxypiperidines suggests that the piperidine moiety can be functionalized to create spiro-imidazolidine derivatives . These findings could inform the reactivity of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. For example, the presence of electron-acceptor substituents in the 3-phenyl group of the imidazolidine-2,4-dione cycle affects the rate of base-catalyzed hydrolysis . The thermal stability of these compounds can be high, as seen in the racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, which showed high thermal stability in an open atmosphere . These properties are crucial for understanding the stability and reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity :
- 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which have a structural similarity to the chemical , showed good antibacterial activity against gram-positive bacteria. However, these compounds were ineffective against gram-negative bacteria. They also exhibited excellent antifungal activity, with certain compounds showing more than 60% inhibition of specific fungi (Prakash et al., 2011).
Serotonin Receptor Antagonism :
- A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the queried compound, demonstrated significant 5-HT2 (serotonin receptor) antagonist activity. This suggests potential applications in treating conditions related to serotonin receptors (Watanabe et al., 1992).
Synthesis and Structural Analysis :
- The synthesis of similar compounds, specifically piperidine-4-spiro-5′-irnidazolidine-2′, 4′-diones, was achieved through various methods. The spatial structure of these compounds was established using 1H and 13C NMR data (Unkovskii et al., 1994).
Affinity for Serotonin and Adrenergic Receptors :
- Compounds with structural similarities demonstrated significant affinity for 5-HT(1A) and α(1)-adrenoceptors. This suggests potential applications in neurological or psychiatric disorders (Handzlik et al., 2011).
Nucleophilic Addition Reactions :
- The nucleophilic addition of different amines to dibenzoylacetylene led to the formation of various enamine diones, indicating potential applications in organic synthesis (Lahiri et al., 1977).
Biological Activity :
- The reaction of specific enaminones with various nucleophiles resulted in compounds that showed high anti-inflammatory activity and antimicrobial effects. This indicates potential therapeutic applications (Ahmed, 2017).
Anticancer Activity :
- Certain indole derivatives synthesized through reactions involving compounds structurally similar to the query showed promising results against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).
Organometallic Reactions :
- Reactions with Grignard reagents and Lithium dibutylcuprate yielded specific addition products, highlighting potential applications in organic synthesis and pharmaceutical research (Akeng'a & Read, 2005).
Antibacterial and Antifungal Agents :
- New compounds synthesized using Knoevenagel condensation showed remarkable antifungal activity and effectiveness against Gram-positive bacteria, indicating potential use as antimicrobial agents (Aneja et al., 2011).
Eigenschaften
IUPAC Name |
1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)12-17(23)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-4-3-5-7-16/h3-7,12,15H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENOLWUUVKJKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)
![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)
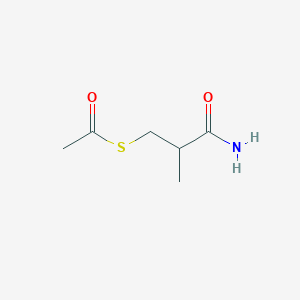
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)
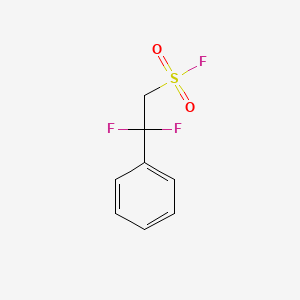
![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)
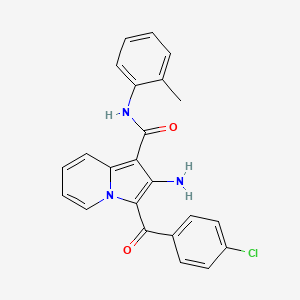
![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
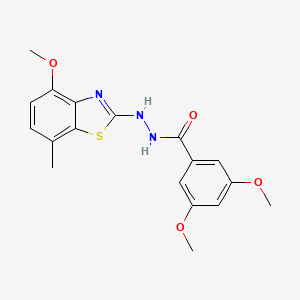
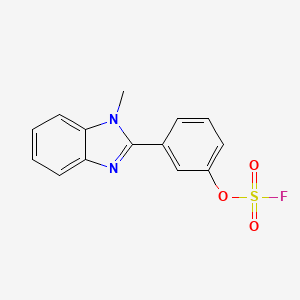
![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)
![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)
